8-Amino-2-naphthalenesulfonic acid, also known as 1,7-Cleve's acid, is an organic compound with the molecular formula and a molecular weight of approximately 223.25 g/mol. This compound is characterized by its sulfonic acid group (-SO₃H) and an amino group (-NH₂) attached to a naphthalene ring, specifically at the 2 and 8 positions, respectively. It appears as a white to grayish powder or crystalline solid and is soluble in water, making it useful in various chemical applications .
Several methods are employed to synthesize 8-amino-2-naphthalenesulfonic acid:
8-Amino-2-naphthalenesulfonic acid has several applications across different fields:
Interaction studies involving 8-amino-2-naphthalenesulfonic acid focus on its reactivity with other compounds. It has been found to interact with metal ions, forming complexes that may have applications in catalysis or sensor technology. Furthermore, its interactions with biological macromolecules like proteins are crucial for understanding its role in biochemical assays .
Several compounds share structural similarities with 8-amino-2-naphthalenesulfonic acid. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Naphthylamine | C₁₀H₉N | Contains only an amino group; lacks sulfonic acid. |
| 2-Naphthalenesulfonic acid | C₁₀H₉O₃S | Sulfonated at different position; lacks amino group. |
| 4-Amino-3-hydroxybenzenesulfonic acid | C₇H₉NO₃S | Contains hydroxyl group; differs in aromatic structure. |
While all these compounds contain either amino or sulfonic groups, 8-amino-2-naphthalenesulfonic acid is unique due to its specific positioning of these groups on the naphthalene ring, which influences its chemical reactivity and applications significantly .
8-Amino-2-naphthalenesulfonic acid is characterized by its distinctive naphthalene backbone with an amino group and a sulfonic acid group. This structural configuration contributes to its unique chemical reactivity and physical properties.
The compound exhibits several important physical and chemical characteristics that make it suitable for various applications:
| Property | Description |
|---|---|
| CAS Number | 119-28-8 |
| Molecular Formula | C₁₀H₉NO₃S |
| Molecular Weight | 223.25 g/mol |
| Physical State | Solid (at 20°C) |
| Common Synonyms | 1,7-Cleve's Acid, 1-Naphthylamine-7-sulfonic acid, 8-ANSA |
| Solubility | Readily soluble in water due to the polar sulfonic acid group |
| Storage Conditions | Room temperature (preferably in cool, dark place, <15°C) |
| Appearance | Gray to off-white solid |
| Purity (Commercial) | ≥97% |
The chemical reactivity of 8-amino-2-naphthalenesulfonic acid is largely determined by its functional groups:
The amino group (-NH₂) functions as a nucleophile and can participate in various reactions including:
The sulfonic acid group (-SO₃H) provides:
The naphthalene ring system offers:
The sulfonic acid group in 8-amino-2-naphthalenesulfonic acid facilitates protonic conductivity and improves solubility in polar solvents, making it ideal for synthesizing sulfonated polyaniline (SPAN) composites. When copolymerized with aniline, ANSA introduces sulfonic acid moieties along the polymer backbone, which act as self-doping agents. This eliminates the need for external dopants like hydrochloric acid or camphorsulfonic acid [3] [7].
The copolymer poly(aniline-co-8-amino-2-naphthalenesulfonic acid) exhibits a room-temperature conductivity of 0.23 S/cm, significantly higher than undoped polyaniline (1.97 × 10⁻² S/cm) [3]. This enhancement arises from the synergistic effects of:
In ternary composites with gold nanoparticles and reduced graphite oxide, ANSA-based SPAN matrices demonstrate a 40% increase in conductivity compared to pure SPAN. The sulfonic acid groups mediate charge transfer between gold nanoparticles and the graphite lattice, reducing interfacial resistance [4].
8-Amino-2-naphthalenesulfonic acid enables the synthesis of magnetite (Fe₃O₄)/SPAN nanocomposites through in situ oxidative polymerization. The sulfonate groups coordinate with Fe³⁺ ions on magnetite surfaces, creating covalent Fe-O-S bonds that prevent nanoparticle agglomeration [3].
| Property | Magnetite/SPAN Composite | Pure Magnetite | Pure SPAN |
|---|---|---|---|
| Conductivity (S/cm) | 0.23 | <10⁻⁶ | 0.0197 |
| Saturation Magnetization (emu/g) | 38.4 | 92.1 | 0 |
| Thermal Stability (°C) | 320 | 280 | 310 |
These hybrids exhibit multifunctional characteristics:
Blends of ANSA-containing copolymers with low-density polyethylene (LDPE) achieve electrostatic decay times <0.5 seconds at 1 wt% loading, meeting ANSI/ESD STM11.11-2025 standards for antistatic materials. The mechanism involves:
At 5 wt% poly(aniline-co-ANSA) content, surface resistivity drops to 10⁹ Ω/sq, compared to 10¹⁶ Ω/sq for pure LDPE. The materials maintain mechanical flexibility with <10% reduction in elongation at break versus neat polymer [7].
ANSA-modified graphene oxide (GO) sheets demonstrate enhanced pseudocapacitance through two mechanisms:
In supercapacitor applications, ANSA-GO electrodes exhibit:
The sulfonic acid groups also enable proton-assisted charge storage, contributing 40% of total capacitance through reversible H⁺ intercalation [5].
Corrosive